1-Methylindole-2-carboxylic acid is an organic compound with the molecular formula C₁₀H₉NO₂ and a CAS number of 16136-58-6. It features a methyl group attached to the nitrogen atom of the indole ring, which is a bicyclic structure composed of a benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound is classified as a carboxylic acid due to the presence of the carboxyl functional group (-COOH) at the 2-position of the indole structure. It is known for its role as a building block in organic synthesis and has been studied for its potential biological activities .
1-MICA is primarily employed as a reactant in organic synthesis, particularly for the preparation of more complex molecules with diverse functionalities. Here are some specific examples:
Research indicates that 1-methylindole-2-carboxylic acid exhibits various biological activities. It has been investigated for its potential anti-inflammatory and antimicrobial properties. The compound's ability to modulate biological pathways may make it a candidate for therapeutic applications, although further studies are required to elucidate its mechanisms of action and efficacy in vivo .
Several methods exist for synthesizing 1-methylindole-2-carboxylic acid:
1-Methylindole-2-carboxylic acid serves multiple roles in both academic research and industrial applications:
Interaction studies involving 1-methylindole-2-carboxylic acid focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its potential as a reactive intermediate in organic synthesis. Additionally, investigations into its biological interactions are ongoing to determine how it may influence cellular pathways or interact with specific biological targets .
1-Methylindole-2-carboxylic acid shares structural similarities with several other compounds. Here are some notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Indole-2-carboxylic acid | Indole ring with a carboxylic acid group | Lacks methyl substitution on nitrogen |
2-Methylindole | Methyl group at position 2 on indole | No carboxylic acid functionality |
3-Indolecarboxylic acid | Carboxylic acid at position 3 on indole | Different positioning of functional groups |
1-Hydroxyindole | Hydroxyl group at position 1 on indole | Hydroxyl instead of carboxyl group |
The uniqueness of 1-methylindole-2-carboxylic acid lies in its specific methyl substitution at the nitrogen atom combined with a carboxylic acid functional group at position 2, which influences its reactivity and biological activity compared to these similar compounds.
The development of 1-methylindole-2-carboxylic acid is intrinsically linked to the pioneering work on indole chemistry by Emil Fischer in the late 19th century. In 1883, Fischer and F. Jourdan conducted a groundbreaking experiment where they treated pyruvic acid 1-methylphenylhydrazone with alcoholic hydrogen chloride, successfully generating 1-methylindole-2-carboxylic acid. This reaction became the foundation for what is now recognized as the Fischer Indole synthesis, one of the oldest and most important reactions in organic chemistry. The synthesis method has remained the predominant approach for preparing substituted indoles since its discovery, highlighting its significance in chemical research.
The historical development of this compound reflects the evolution of heterocyclic chemistry methodologies throughout the 20th century. Early studies primarily focused on establishing efficient synthetic routes, while later research expanded to explore its potential applications across various scientific disciplines. This transition from synthetic methodology to application-driven research has positioned 1-methylindole-2-carboxylic acid as a valuable building block in modern chemical research.
1-Methylindole-2-carboxylic acid holds substantial importance in heterocyclic chemistry due to its unique structural features and chemical versatility. The compound's significance stems from the indole core, which is considered a privileged structure in medicinal chemistry due to its presence in numerous biologically active natural products and pharmaceutical agents. The strategic positioning of the carboxylic acid group at the C2 position, coupled with N-methylation, creates a molecular scaffold with distinctive reactivity patterns that are exploited in various chemical transformations.
In heterocyclic chemistry research, this compound serves as a model system for studying indole reactivity and as a versatile building block for constructing more complex molecular architectures. Its involvement in key reactions such as esterification, amidation, and decarboxylative coupling makes it an invaluable tool for synthetic chemists seeking to develop novel heterocyclic compounds with tailored properties and functions.
The research trajectory of 1-methylindole-2-carboxylic acid has evolved significantly over time, transitioning from fundamental studies on synthesis and reactivity to application-oriented research in medicinal chemistry and materials science. Current academic focus encompasses several key areas where this compound demonstrates substantial utility.
Recent research has particularly emphasized the development of 1-methylindole-2-carboxylic acid derivatives as potential therapeutic agents. Notable among these are investigations into HIV-1 integrase inhibitors, where the indole core serves as a critical pharmacophore for enzyme inhibition. The compound has also gained attention as a starting material for creating compounds with potential anticancer, anti-inflammatory, and antimicrobial properties.
Additionally, contemporary research has explored novel reaction pathways involving 1-methylindole-2-carboxylic acid, including copper-catalyzed transformations, decarboxylative coupling reactions, and innovative annulation strategies. These studies continue to expand the synthetic utility of this compound while uncovering new applications in diverse fields of scientific inquiry.
1-Methylindole-2-carboxylic acid undergoes rapid conversion to its acid chloride derivative when treated with thionyl chloride (SOCl₂). This reaction typically proceeds under reflux conditions, yielding 1-methylindole-2-carbonyl chloride, a key intermediate for nucleophilic acyl substitution reactions [1] [4]. The electron-withdrawing indole nitrogen stabilizes the carbonyl chloride, enhancing its reactivity toward amines and alcohols to form amides or esters.
Notably, thionyl chloride can also induce chlorination of methyl groups in certain heteroaromatic systems. While 1-methylindole-2-carboxylic acid primarily forms the acid chloride, related methyl-substituted heterocycles (e.g., 2-methylbenzothiazole) undergo side-chain chlorination under similar conditions [4]. This dichotomy highlights the importance of ring electronics in directing reactivity.
Keto-indoles derived from 1-methylindole-2-carboxylic acid exhibit potent inhibition of indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in tumor immune evasion. The carboxylic acid group is converted to α-ketoamides via coupling with amino alcohols, followed by oxidation. These compounds bind IDO1’s heme center, disrupting tryptophan metabolism and restoring antitumor immunity [6] [7]. For example, virtual screening identified lead keto-indole 1a (IC₅₀ ~1 μM), with structure-activity relationship (SAR) studies emphasizing the necessity of the keto group and indole C2 substitution [6].
Fenbufen, a nonsteroidal anti-inflammatory drug (NSAID), serves as a scaffold for antitumor agents. 1-Methylindole-2-carboxylic acid is coupled to fenbufen’s carboxyl group via amide bond formation using HATU or EDC, yielding hybrid molecules with enhanced cytotoxicity. These derivatives inhibit cyclooxygenase-2 (COX-2) and modulate apoptotic pathways in cancer cells [1] [2].
Ethacrynic acid, a diuretic with antitumor properties, is functionalized at its α,β-unsaturated ketone moiety. Condensation with 1-methylindole-2-carboxylic acid derivatives produces Michael adducts that target glutathione S-transferase (GST)-expressing cancers, potentiating chemotherapeutic effects [1] [2].
Cathepsin S, a protease involved in tumor invasion, is inhibited by α-ketoamides derived from 1-methylindole-2-carboxylic acid. The acid chloride intermediate reacts with primary amines to form ketone precursors, which are oxidized to the active α-ketoamide inhibitors. These compounds exhibit nanomolar potency by covalently modifying the enzyme’s active-site cysteine [1] [2].
Anthranilic acid mimics synthesized from 1-methylindole-2-carboxylic acid disrupt bacterial protein synthesis. Decarboxylation and subsequent functionalization yield analogs that bind the 30S ribosomal subunit, inhibiting translation initiation in pathogens like Escherichia coli [1] [2].
Ruthenium complexes (e.g., [RuCl₂(p-cymene)]₂) enable regioselective C3 vinylation of 1-methylindole-2-carboxylic acid. Using alkenes as vinyl donors, this method produces diastereomerically pure vinylindoles via a proposed metallacycle intermediate. Applications include constructing natural product frameworks and chiral ligands [1] [3].
Hypervalent iodine reagents (e.g., bis(trifluoroacetoxy)iodobenzene) promote decarboxylative halogenation at the indole C2 position. This one-pot method converts 1-methylindole-2-carboxylic acid to 2,3-dihaloindoles, valuable intermediates for cross-coupling reactions [1] [4].
The acid chloride derivative participates in diverse amide couplings. With HATU or EDCI, it reacts with aryl amines to form stable indole-2-carboxamides, key motifs in kinase inhibitors and GPCR modulators [1] [5].
C3 vinylation is achieved via ruthenium-catalyzed oxidative coupling, where the indole nitrogen coordinates to the metal center, directing alkenyl group addition to the electron-rich C3 position. This method tolerates ester and halogen substituents, enabling late-stage diversification [1] [3].
Palladium-catalyzed C2 arylation uses the carboxylic acid as a directing group. Transient protection of the acid as a methyl ester allows ortho-arylation via Pd(OAc)₂ and SPhos ligand systems, yielding biarylindoles with applications in materials science [5].
1-Methylindole-2-carboxylic acid (CAS: 16136-58-6) is a substituted indole derivative with the molecular formula C₁₀H₉NO₂ and molecular weight of 175.18 g/mol [1] [2]. The compound features a characteristic indole ring system with a methyl group attached to the nitrogen atom at position 1 and a carboxylic acid group at position 2 [1] [3]. Its chemical structure can be represented by the SMILES notation CN1C2=CC=CC=C2C=C1C(=O)O [1] [2].
The compound exists as a beige to light yellow crystalline powder at room temperature, with a melting point of 212-213°C (with decomposition) [4] [2]. The predicted boiling point is 389.0±15.0°C, and the compound has a predicted density of 1.24±0.1 g/cm³ [5]. The pKa value is predicted to be 4.19±0.30, indicating moderate acidity of the carboxylic acid group [5].
The self-assembly behavior of 1-methylindole-2-carboxylic acid at surfaces has been extensively studied, with particular focus on its behavior at graphite and gold interfaces. These studies provide fundamental insights into the molecular interactions and structural organization that govern the compound's surface chemistry.
Research on the surface self-assembly of indole-2-carboxylic acid derivatives at graphite interfaces has revealed the formation of highly ordered structures dominated by hydrogen bonding interactions [6] [7]. At the trichlorobenzene/highly oriented pyrolytic graphite (HOPG) interface, 1-methylindole-2-carboxylic acid forms epitaxial lamellar structures based on cyclic OH⋯O carboxylic acid dimers [6].
The molecular organization at graphite surfaces is characterized by the formation of catemer chains, where molecules arrange in ribbon-like structures similar to those observed in solid-state crystal structures [8]. These structures are stabilized by both NH and OH groups acting as hydrogen bond donors [8]. The hydrogen bonding pattern creates a zigzag arrangement that is consistent with the formation of paired molecular rows dispersed across the surface [8].
Scanning tunneling microscopy (STM) studies have shown that the molecular packing arrangement involves densely packed rows covering portions of the surface in a molecular monolayer configuration [8]. The herringbone reconstruction of the underlying graphite surface remains undisturbed by molecular adsorption, indicating that the self-assembly process is primarily driven by intermolecular interactions rather than strong molecule-substrate interactions [8].
The self-assembly behavior of 1-methylindole-2-carboxylic acid at gold surfaces demonstrates distinct differences from its behavior at graphite interfaces. At Au(111) surfaces under ultrahigh vacuum (UHV) conditions, the compound forms complex structures including both catemer chains and unique cyclic arrangements [6] [8].
STM investigations have revealed the formation of star-shaped pentameric structures on gold surfaces, where carboxylic acid groups form catemer rings of hydrogen bonds [8]. These pentameric structures are stabilized by the amine group providing secondary hydrogen bonds by acting as hydrogen bond donors to nearby hydroxyl oxygen atoms [8]. The formation of these pentameric structures represents a metastable configuration that differs significantly from the thermodynamically favored catemer arrangements observed in crystal structures [8].
The molecular adsorption process at gold surfaces is highly dependent on the deposition method employed. When using pulse deposition techniques, which involve rapid evaporation of solvent leading to supersaturation and significant cooling, a variety of structures including pentamers, hexamers, and catemer chains are observed [8]. This contrasts with vacuum sublimation methods, which produce only close-packed monolayers without evidence of star-shaped structures [8].
The formation of epitaxial lamellar structures is a key characteristic of 1-methylindole-2-carboxylic acid self-assembly. These structures are characterized by the formation of cyclic OH⋯O carboxylic acid dimers that serve as the fundamental building blocks for larger assemblies [6] .
The epitaxial nature of these structures is evidenced by their commensurate relationship with the underlying substrate. At graphite interfaces, the lamellar structures exhibit specific orientational relationships with the substrate lattice, indicating that substrate-molecule interactions play a role in determining the final assembled structure [6]. The epitaxial relationship is further supported by density functional theory (DFT) calculations that reveal the influence of substrate effects on the energetics of periodic two-dimensional assemblies [6].
The lamellar structures are stabilized by a combination of hydrogen bonding and π-π stacking interactions between indole rings . The stabilization energy calculations indicate that the intramolecular hyperconjugation interaction of the σ and π electrons contributes significantly to the overall stability of the assembled structures [11]. Natural bond orbital (NBO) analysis reveals that the key interactions involve lone pair donations from oxygen atoms to π* orbitals, with stabilization energies exceeding 39 kcal/mol [11].
The self-assembly patterns of 1-methylindole-2-carboxylic acid exhibit significant solvent dependence, with different solvents leading to distinct molecular arrangements and structural organizations [6] [12].
At the heptanoic acid/HOPG interface, the compound forms structures that differ markedly from those observed at the trichlorobenzene/HOPG interface [6]. The structure formed in heptanoic acid can be interpreted using a model where heptanoic acid molecules co-adsorb on the substrate with 1-methylindole-2-carboxylic acid, forming a bicomponent commensurate unit cell [6]. This co-adsorption phenomenon demonstrates the critical role of solvent molecules in determining the final assembled structure.
The solvent-dependent behavior is attributed to the different interaction energies between the target molecule and various solvent systems [12]. In polar solvents such as dimethyl sulfoxide (DMSO), methanol, and water, the compound exhibits different optical properties and molecular conformations compared to gas-phase or nonpolar solvent conditions [11]. The computed absorption maxima show consistent shifts: 289.14 nm (DMSO), 287.54 nm (methanol), and 287.63 nm (water), compared to 280.77 nm in the gas phase [11].
The solvent-dependent assembly patterns are further influenced by the hydrogen bonding capabilities of the solvent molecules. In protic solvents, competition between intermolecular hydrogen bonding and solvent-solute interactions can lead to different assembly motifs [12]. The conformational preferences of the carboxylic acid group are particularly sensitive to solvent polarity, with polar solvents stabilizing certain conformations through favorable dipole-dipole interactions [12].
Computational studies using density functional theory (DFT) have provided detailed insights into the self-assembly mechanisms of 1-methylindole-2-carboxylic acid [6] [11]. These calculations have been performed using various basis sets, including B3LYP/6-311++G(d,p) and ωB97X-D functional with 6-31++G(d,p) and aug-cc-pVTZ basis sets [11] [13].
The DFT calculations reveal that the dimer formation energy is a critical parameter governing the self-assembly process [6]. Gas-phase calculations of dimer energetics elucidate the basic building blocks of the assembled structures, with the most stable dimer configurations involving cyclic hydrogen bonding between carboxylic acid groups [6]. The calculated binding energies for these dimers range from -15 to -20 kcal/mol, indicating strong intermolecular interactions [11].
Periodic two-dimensional assembly calculations have been used to investigate the epitaxial effects introduced by different substrates [6]. These calculations demonstrate that the substrate plays a crucial role in determining the final assembled structure by influencing the relative energies of different molecular conformations and packing arrangements [6]. The calculated adsorption energies show that the interaction between the molecule and the substrate is weak compared to intermolecular hydrogen bonding, but sufficient to influence the overall assembly pattern [6].
Molecular dynamics (MD) simulations have been employed to study the dynamic behavior of the assembled structures [11]. These simulations, performed over 100 nanoseconds, reveal the stability of the hydrogen-bonded networks and provide insights into the thermal fluctuations that may affect the long-term stability of the assembled structures [11]. The MD results indicate that the assembled structures remain stable under typical experimental conditions, with hydrogen bonds showing lifetimes on the order of nanoseconds [11].
The computational analysis also includes investigation of the electronic properties of the assembled structures [11]. Frontier molecular orbital (FMO) analysis reveals intramolecular charge transfer throughout the molecule, which contributes to the compound's reactivity and biological activity [11]. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap calculations provide insights into the electronic excitation processes that govern the optical properties of the assembled structures [11].
Data Tables
Parameter | Value | Units | Method |
---|---|---|---|
Molecular Weight | 175.18 | g/mol | Experimental |
Melting Point | 212-213 | °C (decomposition) | Experimental |
Dimer Binding Energy | -17.09 | kcal/mol | DFT Calculation |
HOMO-LUMO Gap | 4.416 | eV | DFT Calculation |
Hydrogen Bond Length (O-H⋯O) | 1.67 | Å | DFT Calculation |
Adsorption Energy (Graphite) | -2.1 | kcal/mol | DFT Calculation |
Adsorption Energy (Gold) | -1.8 | kcal/mol | DFT Calculation |
Assembly Structure | Solvent | Substrate | Characteristic Features |
---|---|---|---|
Epitaxial Lamellar | Trichlorobenzene | HOPG | Cyclic OH⋯O dimers |
Bicomponent | Heptanoic acid | HOPG | Co-adsorbed solvent |
Pentameric | UHV | Au(111) | Star-shaped clusters |
Catemer chains | Various | Au(111) | Ribbon-like structures |
Irritant